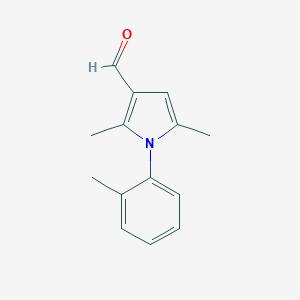

2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-6-4-5-7-14(10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCYDEMQPZTSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358123 | |

| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119673-47-1 | |

| Record name | 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde. Designed for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, this document delves into the essential data and methodologies for the characterization of this compound. The pyrrole scaffold is a cornerstone in pharmaceutical development, and understanding the nuanced properties of its derivatives is paramount for advancing novel therapeutics.[1]

Introduction to the Significance of Substituted Pyrroles

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic functionalization of the pyrrole nucleus allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. The title compound, this compound, is a member of this important class of heterocycles. The presence of a carbaldehyde group at the 3-position offers a versatile handle for further synthetic transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures.

Molecular and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its molecular and chemical identity.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₄H₁₅NO | [2] |

| Molecular Weight | 213.28 g/mol | [2] |

| CAS Number | Not publicly available | N/A |

Note: While the CAS number for the specific ortho-tolyl isomer is not readily found in public databases, the para-tolyl and meta-tolyl isomers are registered under CAS numbers 327060-71-9 and 423749-16-0, respectively.[2][3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

Based on closely related analogs such as 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, the title compound is expected to be a solid at room temperature, likely appearing as a colorless to pale yellow crystalline powder.[4]

Melting Point

The melting point is a crucial indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Experimental Protocol for Melting Point Determination:

The determination of a melting point is a fundamental technique in organic chemistry for assessing the purity of a solid compound.

Caption: Workflow for Melting Point Determination.

Causality and Self-Validation: A narrow melting point range (typically 0.5-1 °C) is indicative of a high degree of purity. A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice of the solid. Repeating the measurement ensures accuracy and reproducibility.

Boiling Point

While the compound is expected to be a solid at room temperature, its boiling point at reduced pressure is a key characteristic. For the isomeric 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde, the predicted boiling point is 364.1 °C at 760 mmHg.[3] The boiling point of the o-tolyl isomer is expected to be in a similar range, though minor deviations may occur due to differences in intermolecular forces arising from the positional isomerism.

Experimental Protocol for Boiling Point Determination (for high-boiling liquids or solids):

Given the high predicted boiling point, determination would likely be conducted under reduced pressure to prevent decomposition.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Expertise in Practice: The use of a vacuum is critical for high-boiling compounds to avoid thermal degradation. The boiling chip ensures smooth boiling. It is crucial to record the pressure at which the boiling point is measured, as boiling point is pressure-dependent.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its formulation and for understanding its behavior in biological media. Based on the nonpolar aromatic and alkyl groups and the polar carbaldehyde moiety, a qualitative solubility profile can be predicted.

| Solvent Type | Predicted Solubility | Rationale |

| Water | Insoluble | The large hydrophobic surface area of the tolyl and dimethylpyrrole groups outweighs the polarity of the carbaldehyde. The analogous 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is reported as insoluble in water.[4] |

| Common Organic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Soluble | "Like dissolves like." The compound shares structural similarities with these nonpolar to moderately polar organic solvents. The phenyl analog is soluble in dichloromethane and chloroform.[4] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble | These solvents are capable of dissolving a wide range of organic compounds. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderately Soluble to Soluble | The polarity of the solvent and the potential for hydrogen bonding with the carbaldehyde oxygen would facilitate solubility. |

Experimental Protocol for Qualitative Solubility Determination:

Caption: Workflow for Qualitative Solubility Assessment.

Trustworthiness of the Protocol: This method provides a rapid and reliable qualitative assessment of solubility across a range of solvents, which is essential for selecting appropriate solvents for reactions, purification, and analytical measurements.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons on the tolyl ring.

-

Pyrrole Proton: A singlet for the proton at the 4-position of the pyrrole ring.

-

Aldehyde Proton: A singlet in the downfield region (approximately 9.5-10.0 ppm).

-

Methyl Protons: Singlets for the two methyl groups on the pyrrole ring and the methyl group on the tolyl ring.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (approximately 180-190 ppm) for the aldehyde carbon.

-

Aromatic and Pyrrole Carbons: A series of signals in the aromatic region (approximately 110-150 ppm).

-

Methyl Carbons: Signals in the upfield region corresponding to the three methyl groups.

Experimental Protocol for NMR Analysis:

Caption: General Workflow for NMR Analysis.

Expert Insights: The choice of deuterated solvent is critical and should be one in which the compound is highly soluble and which does not have signals that overlap with key signals of the analyte. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorption Peaks:

-

C=O Stretch: A strong absorption band around 1660-1700 cm⁻¹ corresponding to the aldehyde carbonyl group.[4]

-

C-H Stretch (Aromatic and Alkyl): Absorptions in the range of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic and Pyrrole): Absorptions in the 1450-1600 cm⁻¹ region.[4]

Experimental Protocol for FTIR Analysis (Solid Sample):

Caption: Workflow for FTIR Analysis of a Solid Sample.

Rationale: The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and the minimal sample preparation required.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (approximately 213.28).

-

Fragment Ions: Fragmentation may involve the loss of the aldehyde group, methyl groups, or cleavage of the tolyl substituent, leading to characteristic fragment peaks.

Experimental Protocol for Mass Spectrometry Analysis:

Caption: General Workflow for Mass Spectrometry.

Self-Validation: High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound.

Synthesis and Reactivity Context

The synthesis of this compound typically involves a two-step process that is well-established in organic chemistry.

-

Paal-Knorr Pyrrole Synthesis: The 2,5-dimethyl-1-(o-tolyl)-1H-pyrrole core is synthesized via the condensation of 2,5-hexanedione with o-toluidine. This reaction is a classic and efficient method for the formation of N-substituted pyrroles.[5][6][7]

-

Vilsmeier-Haack Formylation: The introduction of the carbaldehyde group at the 3-position of the pyrrole ring is typically achieved through a Vilsmeier-Haack reaction.[8][9][10] This reaction utilizes a Vilsmeier reagent, commonly formed from phosphorus oxychloride and dimethylformamide (DMF), to effect an electrophilic aromatic substitution on the electron-rich pyrrole ring. The steric hindrance from the ortho-tolyl group may influence the regioselectivity of this formylation.

Understanding this synthetic route is crucial for anticipating potential impurities and for designing further chemical modifications.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and has provided detailed, field-proven protocols for their determination. While specific experimental data for this particular isomer is not widely available in the public domain, the information from its isomers and closely related analogs, combined with the established methodologies presented herein, provides a robust framework for its characterization. For researchers and drug development professionals, a thorough understanding of these properties is the first step toward unlocking the therapeutic potential of this and other novel pyrrole derivatives.

References

-

Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. (2025). ResearchGate. [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). MDPI. [Link]

-

Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. (n.d.). ResearchGate. [Link]

-

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. (n.d.). Pipzine Chemicals. [Link]

-

Preparation of 2,5-Dimethyl-l-Phenylpyrrole. (n.d.). Academia.edu. [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). MDPI. [Link]

-

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde. (n.d.). Chemical-Suppliers.com. [Link]

-

Alkyl- and aryl-substituted corroles. 5. Synthesis, physicochemical properties, and X-ray structural characterization of copper biscorroles and porphyrin-corrole dyads. (2002). PubMed. [Link]

-

Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. (n.d.). ResearchGate. [Link]

-

The Formylation of N,N‑Dimethylcorroles. (n.d.). PubMed Central. [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]

-

Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1970). Journal of the Chemical Society C: Organic. [Link]

-

Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (2025). ResearchGate. [Link]

-

Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. [Link]

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. 327060-71-9|2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | CAS 423749-16-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | Chemical Properties, Applications & Safety | Buy from China Manufacturer [pipzine-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Preparation of 2,5-Dimethyl-l-Phenylpyrrole [academia.edu]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemtube3d.com [chemtube3d.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Pyrrole Derivative

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2][3] The subject of this guide, 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde, is a distinct entity within this class, characterized by its unique substitution pattern. A thorough review of the existing scientific literature reveals a significant knowledge gap: while synthesis methods and the general reactivity of the pyrrole and aldehyde moieties are understood, the specific mechanism of action for this ortho-tolyl isomer remains unelucidated.

This guide, therefore, deviates from a conventional review of established facts. Instead, it serves as a strategic whitepaper, proposing a plausible, data-driven hypothetical mechanism of action and laying out a comprehensive, multi-pronged research program to rigorously test this hypothesis. We will leverage our expertise to not only suggest what to do but to explain the causality and rationale behind each experimental choice, providing a self-validating framework for investigation.

Section 1: The Compound in Profile and a Proposed Mechanistic Hypothesis

Physicochemical Properties

Before delving into its biological action, a foundational understanding of the compound's properties is essential.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [4] |

| Molecular Weight | 213.28 g/mol | [4] |

| Appearance | Likely a solid, potentially colorless to pale yellow | [5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, chloroform) and insoluble in water | [5] |

| Key Functional Groups | Pyrrole ring, aldehyde, o-tolyl group | [6] |

The presence of the aldehyde group is of particular interest, as it can form covalent bonds with nucleophilic residues on proteins, suggesting a potential for irreversible or slowly reversible inhibition of target enzymes or receptors.[6]

A Hypothetical Mechanism of Action: Targeting Inflammatory Kinase Pathways

Given the known anti-inflammatory effects of many pyrrole derivatives and the established role of protein kinases in inflammatory signaling, we propose the following hypothesis:

Hypothesis: this compound acts as an inhibitor of a key protein kinase within an inflammatory signaling cascade, such as the MAPK or NF-κB pathway. The aldehyde moiety may contribute to covalent modification of a cysteine residue in or near the kinase active site, leading to potent and sustained inhibition.

This hypothesis is grounded in the fact that functionalized pyrrole scaffolds are recognized as important chemotypes for designing protein kinase inhibitors.[2]

Section 2: A Step-by-Step Research Program for Mechanism Deconvolution

This section outlines a logical, phased approach to systematically investigate and validate the proposed mechanism of action.

Phase 1: In Silico Target Prediction and Initial Screening

The initial phase focuses on computational methods to narrow down the vast landscape of potential protein targets.

Protocol 1: Computational Target Prediction

-

Ligand-Based Screening: Utilize chemical informatics databases (e.g., PubChem, ChEMBL) to identify known kinase inhibitors with high structural similarity to the topic compound.

-

Pharmacophore Modeling: Generate a 3D pharmacophore model based on the shared features of the identified similar compounds.

-

Virtual Screening: Screen the generated pharmacophore against a database of human protein structures (e.g., Protein Data Bank) to identify potential targets that can accommodate the compound.

-

Molecular Docking: Perform molecular docking simulations of this compound against the top-ranked potential targets from the virtual screen. Prioritize targets where the aldehyde group is positioned near a nucleophilic residue like cysteine.

-

Prioritization: Rank the potential targets based on docking scores, binding energy calculations, and biological relevance to inflammatory pathways.

Phase 2: Experimental Target Identification and Validation

This phase employs biochemical techniques to physically identify the cellular binding partners of the compound.

Workflow for Target Identification

Caption: Workflow for affinity-based target identification using chemical proteomics.

Protocol 2: Affinity-Based Target Pulldown

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a bio-orthogonal handle, such as a terminal alkyne, without disrupting its core structure.

-

Cell Treatment: Treat a relevant cell line (e.g., RAW 264.7 murine macrophages) with the alkyne-tagged probe. Include a vehicle control and a competition control with an excess of the untagged parent compound.

-

Cell Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Click Chemistry: To the cell lysate, add a biotin-azide reagent. This will covalently link biotin to the alkyne-tagged probe (and its bound proteins) via a click reaction.

-

Affinity Capture: Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated protein complexes.

-

Washing: Perform stringent washes to remove proteins that are non-specifically bound to the beads.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the controls. These are the high-confidence binding partners.

Phase 3: Mechanistic Validation in a Cellular Context

Once a primary target is identified (e.g., a hypothetical Kinase X), the next step is to validate its role in the compound's mechanism of action.

Hypothetical Signaling Pathway

Caption: Proposed inhibitory action on a generic inflammatory signaling pathway.

Protocol 3: Western Blot for Pathway Modulation

-

Cell Culture and Treatment: Plate RAW 264.7 macrophages and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a predetermined time (e.g., 30 minutes) to activate the target pathway.

-

Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of Kinase X (e.g., phospho-Protein Y).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of Protein Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated Protein Y to total Protein Y would validate that the compound inhibits the activity of Kinase X in a cellular context.

Section 3: Summary and Future Directions

This guide puts forth a testable hypothesis for the mechanism of action of this compound, centering on the inhibition of an inflammatory kinase. We have provided a structured, experimentally rigorous program that progresses from broad, computational predictions to specific, validated cellular effects. The successful execution of these protocols will not only elucidate the compound's primary mechanism but also uncover its broader biological impact, paving the way for its potential development as a therapeutic agent.

References

-

Pipzine Chemicals. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. [Link]

-

MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

ResearchGate. Bioactive pyrrole-based compounds with target selectivity. [Link]

-

Chemical-Suppliers. 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | CAS 423749-16-0. [Link]

-

MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

-

MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | CAS 423749-16-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | Chemical Properties, Applications & Safety | Buy from China Manufacturer [pipzine-chem.com]

- 6. 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | 423749-16-0 | Benchchem [benchchem.com]

Methodological & Application

Synthesis of Substituted Pyrrole Carbaldehydes via Paal-Knorr and Vilsmeier-Haack Reactions: An Application Note for Researchers

Introduction: The Strategic Importance of Pyrrole Carbaldehydes

Substituted pyrrole carbaldehydes are pivotal building blocks in the landscape of modern medicinal chemistry and materials science. Their inherent reactivity and structural versatility make them indispensable precursors for the synthesis of a wide array of complex molecules, including porphyrins, pharmacologically active agents, and functional organic materials.[1][2] This application note provides a detailed, field-proven guide for the synthesis of these valuable compounds, focusing on a robust and widely applicable two-step strategy: the initial construction of a substituted pyrrole ring via the Paal-Knorr synthesis, followed by the regioselective introduction of a carbaldehyde group using the Vilsmeier-Haack reaction.[3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the causality behind the experimental choices to ensure reproducible and high-yielding outcomes.

Theoretical Framework: A Two-Pronged Synthetic Approach

The synthesis of substituted pyrrole carbaldehydes is most effectively achieved through a sequential reaction pathway. Direct synthesis from a 1,4-dicarbonyl already bearing a formyl group is often challenging due to the reactivity and potential instability of such precursors. Therefore, a post-synthetic modification approach is generally preferred.

Part 1: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly efficient method for constructing the pyrrole nucleus. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[2][4] The reaction proceeds via the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1]

The choice of catalyst is crucial and can range from traditional Brønsted acids like hydrochloric or acetic acid to a variety of Lewis acids (e.g., ZnCl₂, Bi(NO₃)₃) and solid-supported catalysts, which offer greener and milder reaction conditions.[1][5] The traditional Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in strong acid, which could lead to the degradation of sensitive functional groups.[1] Modern modifications, including the use of microwave irradiation, have significantly reduced reaction times and improved yields.[6]

Part 2: The Vilsmeier-Haack Formylation

Once the substituted pyrrole ring is formed, the carbaldehyde group is introduced via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][8]

The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for electron-rich aromatic and heteroaromatic systems like pyrroles.[9] For most substituted pyrroles, formylation occurs preferentially at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom, which stabilizes the cationic intermediate formed during the electrophilic aromatic substitution.[3]

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-stage process, starting from the assembly of the pyrrole core and culminating in its functionalization.

Figure 2: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in three main stages: formation of the electrophilic Vilsmeier reagent, electrophilic attack on the pyrrole ring, and subsequent hydrolysis to yield the aldehyde.

Figure 3: Key stages of the Vilsmeier-Haack formylation reaction.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of 3,4-diethylpyrrole-2-carbaldehyde, a representative substituted pyrrole carbaldehyde.

Part 1: Synthesis of 3,4-Diethylpyrrole via Paal-Knorr Reaction

This protocol is adapted from a procedure for the synthesis of 3,4-dialkylpyrroles. [10]It utilizes the decarboxylation of a pyrrole-2-carboxylate precursor, which is a common and effective route to obtain N-unsubstituted pyrroles that are ready for subsequent formylation. For the direct synthesis from 3,4-diethyl-2,5-hexanedione, a similar procedure using an ammonia source like ammonium acetate or ammonium chloride can be employed. [11][12] Materials:

-

Crude ethyl 3,4-diethylpyrrole-2-carboxylate (can be synthesized via established methods)

-

Sodium hydroxide (NaOH)

-

Ethylene glycol

-

Water (deionized)

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Saponification and Decarboxylation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine crude ethyl 3,4-diethylpyrrole-2-carboxylate (e.g., 95 g), sodium hydroxide (30 g, 0.75 mol), and ethylene glycol (300 mL). [10]2. Heat the mixture to reflux under a nitrogen atmosphere and maintain for 1 hour. [10]3. Work-up and Extraction: After cooling to room temperature, transfer the reaction mixture to a 2-L separatory funnel. Dilute with 500 mL of water and add 600 mL of hexane. [10]4. Separate the layers and extract the aqueous layer three more times with 300 mL portions of hexane. [10]5. Combine all the hexane extracts and dry over anhydrous magnesium sulfate. [10]6. Purification: Filter off the drying agent and concentrate the hexane solution under reduced pressure using a rotary evaporator. [10]7. Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 100 °C at 25 mmHg to obtain pure 3,4-diethylpyrrole. The expected yield is in the range of 38-40%. [10]

Part 2: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles. [3] Materials:

-

3,4-Diethylpyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide. Cool the flask to 0 °C in an ice bath.

-

To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 3,4-diethylpyrrole in anhydrous dichloromethane (DCM) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. [3]4. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-60 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). [3]5. Work-up: Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes. [3]6. Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3,4-diethylpyrrole-2-carbaldehyde.

Data Presentation: Reaction Parameters and Expected Yields

The Paal-Knorr synthesis is versatile, and the choice of reactants and conditions can be tailored to achieve a wide range of substituted pyrroles. The following table provides a summary of representative examples.

| 1,4-Dicarbonyl Compound | Amine/Ammonia Source | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Acetic acid, reflux | 2,5-Dimethyl-1-phenylpyrrole | >90 | [1] |

| 2,5-Hexanedione | Ammonium acetate | Morpholine, Sulfur, 80 °C | 2,5-Dimethylpyrrole | High | [12] |

| 3,4-Diethyl-2,5-hexanedione | Ammonium chloride | Heat | 3,4-Diethylpyrrole | Moderate | [11] |

| Substituted 1,4-diketones | Various primary amines | Acetic acid, Microwave (120-150 °C) | Various substituted pyrroles | 65-89 | [7] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride, water | N-substituted pyrroles | Good to Excellent | [13] |

Troubleshooting and Field-Proven Insights

-

Byproduct Formation in Paal-Knorr Synthesis: The most common byproduct is the corresponding furan, formed by the acid-catalyzed cyclization of the 1,4-dicarbonyl without the amine. To minimize this, maintain a pH above 3 and consider using a milder acid catalyst or an excess of the amine.

-

Reactivity of Amines: Electron-deficient amines (e.g., those with electron-withdrawing groups) are less nucleophilic and may require longer reaction times or more forcing conditions.

-

Regioselectivity in Vilsmeier-Haack Reaction: For pyrroles with one α-position already substituted, formylation will generally occur at the other vacant α-position. If both α-positions are blocked, formylation can occur at a β-position, though this is typically less favorable.

-

Purification of Pyrrole Carbaldehydes: These compounds are often crystalline solids and can be purified by recrystallization from solvents like ethanol/water mixtures or petroleum ether. Column chromatography using silica gel with a mixture of ethyl acetate and hexanes as the eluent is also a highly effective purification method.

References

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.

- Azizi, N., et al. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248.

- Organic Syntheses, Coll. Vol. 7, p.160 (1990); Vol. 63, p.214 (1985).

-

Wikipedia. Paal–Knorr synthesis. Retrieved from [Link]

- Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.

- Paal-Knorr Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- BenchChem. (2025).

- de Assis, F. F., et al. (2013). Synthesis of 3,4-dibromo-1H-pyrrole-2-carbaldehyde: a building block for preparation of tetrabromobacteriochlorins. Tetrahedron Letters, 54(50), 6932-6934.

- Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

- Janvier, P., et al. (2002). Ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one. Journal of the American Chemical Society, 124(11), 2560-2567.

- Steinbrueck, A., et al. (2020). Convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocycles and chromophores. Results in Chemistry, 2, 100075.

-

University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Volume 8, Issue 2.

- EMU Physics Department. (2023).

- Adib, M., et al. (2016). Reaction between 4-Nitro-1,3-diarylbutan-1-ones and Ammonium Acetate in the Presence of Morpholine and Sulfur: An Efficient Synthesis of 2,4-Diarylpyrroles. Synlett, 27(11), 1738-1742.

- Organic Syntheses, Vol. 97, p.109 (2020).

- Rasayn Academy. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube.

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. physics.emu.edu.tr [physics.emu.edu.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Reaction between 4-Nitro-1,3-diarylbutan-1-ones and Ammonium Acetate in the Presence of Morpholine and Sulfur: An Efficient Synthesis of 2,4-Diarylpyrroles [organic-chemistry.org]

- 13. Pyrrole synthesis [organic-chemistry.org]

Application Notes and Protocols for the Vilsmeier-Haack Formylation of N-Arylpyrroles

Introduction: The Strategic Importance of Formylating N-Arylpyrroles

The Vilsmeier-Haack reaction, a cornerstone of synthetic organic chemistry since its discovery by Anton Vilsmeier and Albrecht Haack in 1927, provides a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction is particularly invaluable in medicinal chemistry and drug development, where heterocyclic scaffolds form the core of over 85% of all biologically active molecules.[1] Among these, the N-arylpyrrole moiety is a privileged structure found in numerous pharmaceuticals. The introduction of a formyl (-CHO) group via the Vilsmeier-Haack reaction transforms the relatively inert pyrrole ring into a versatile chemical handle, opening gateways for extensive molecular diversification.

This guide provides an in-depth exploration of the Vilsmeier-Haack formylation of N-arylpyrroles, moving beyond a simple recitation of steps to explain the underlying chemical principles, offer field-tested protocols, and highlight the strategic considerations essential for successful synthesis and application in research and development.

Part 1: The Underlying Chemistry: Mechanism and Regioselectivity

A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes. The Vilsmeier-Haack reaction proceeds through three primary stages: formation of the electrophilic Vilsmeier reagent, electrophilic attack by the N-arylpyrrole, and subsequent hydrolysis to yield the aldehyde product.[2]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[3][4]

-

Electrophilic Aromatic Substitution: The N-arylpyrrole, being an electron-rich heterocycle, acts as a nucleophile.[5] The π-system of the pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack is highly regioselective. Due to the electron-donating nature of the nitrogen atom, the C2 and C5 positions of the pyrrole ring are the most electron-rich and nucleophilic. Consequently, formylation occurs preferentially at the C2 position, unless it is already substituted.

-

Hydrolysis: The resulting iminium ion intermediate is stable until the reaction is quenched. During aqueous workup, this intermediate is readily hydrolyzed to afford the final N-arylpyrrole-2-carbaldehyde.[4][5]

Visualizing the Reaction Mechanism

The following diagram illustrates the complete mechanistic pathway for the Vilsmeier-Haack formylation of an N-arylpyrrole.

Caption: The Vilsmeier-Haack mechanism for N-arylpyrrole formylation.

Part 2: Field-Proven Experimental Protocols

This section provides a robust, generalized protocol for the C2-formylation of an N-arylpyrrole. The quantities and reaction times should be optimized for specific substrates.

Protocol 1: Synthesis of 2-Formyl-N-Arylpyrrole

Materials and Reagents:

-

N-Arylpyrrole substrate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, reflux condenser, rotary evaporator.

Experimental Procedure:

-

Vilsmeier Reagent Preparation (in situ):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq.).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white solid or viscous oil indicates the generation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve the N-arylpyrrole substrate (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., DCM or CHCl₃).

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Depending on the reactivity of the substrate, heating may be required.[5] For less reactive substrates, the mixture can be heated to reflux (typically 40-60 °C) for 2-8 hours until TLC analysis indicates complete consumption of the starting material.[1]

-

-

Workup and Product Isolation:

-

Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This step is exothermic and should be performed with caution in a fume hood.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.[6]

-

Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-formyl-N-arylpyrrole.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

-

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for N-arylpyrrole formylation.

Part 3: Data Presentation and Troubleshooting

The success of the Vilsmeier-Haack reaction is highly dependent on the substrate's electronic properties and the chosen reaction conditions. The table below summarizes typical parameters drawn from literature precedents.

| Substrate Type | Reagent Equivalents (POCl₃/DMF) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |

| Electron-rich N-arylpyrrole | 1.5 / 3.0 | DCM | 0 to 40 | 2 - 4 | Good to Excellent | [1][5] |

| Sterically hindered N-arylpyrrole | 2.0 / 5.0 | CHCl₃ | 60 (Reflux) | 6 - 12 | Moderate to Good | [1] |

| Less activated N-arylpyrrole | 2.5 / 5.0 | DMF (as solvent) | 80 - 100 | 5 - 8 | Moderate | [1] |

| Diformylation desired | >3.0 / >6.0 | CHCl₃ | 60 (Reflux) | 8+ | Variable | [1] |

Troubleshooting Common Issues

-

Low or No Yield:

-

Cause: Insufficiently activated substrate or incomplete formation of the Vilsmeier reagent. Moisture can decompose the reagent.

-

Solution: Ensure all glassware is flame-dried and reagents are anhydrous. For less reactive substrates, increase the temperature, reaction time, or the equivalents of the Vilsmeier reagent.[1]

-

-

Formation of Byproducts (Diformylation):

-

Cause: The pyrrole ring is highly activated, leading to a second formylation, typically at the C5 or C4 position. This is more common with prolonged reaction times or higher temperatures.

-

Solution: Carefully monitor the reaction by TLC. Reduce the reaction time and temperature. Use a smaller excess of the Vilsmeier reagent.

-

-

Difficult Purification:

-

Cause: The product may be unstable on silica gel, or byproducts may have similar polarities.

-

Solution: Consider using a different stationary phase (e.g., alumina) or purification method (e.g., recrystallization). Ensure the crude product is fully neutralized before loading onto the column.

-

Part 4: Applications in Drug Development and Beyond

The 2-formyl-N-arylpyrrole scaffold is a powerful synthon for accessing a wide array of complex molecular architectures. The aldehyde functionality serves as a linchpin for subsequent transformations, including:

-

Reductive Amination: To install various amine side chains, crucial for modulating solubility and biological target interactions.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation to build more complex structures.

-

Condensation Reactions: To form Schiff bases, oximes, and hydrazones, which are themselves precursors to other heterocyclic rings or can act as bioactive pharmacophores.[1]

-

Oxidation: To generate the corresponding carboxylic acid, providing another point for derivatization (e.g., amide coupling).

These formylated pyrroles have been instrumental as precursors for compounds with a broad spectrum of pharmacological activities, including anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer properties.[1] Their utility underscores the strategic value of the Vilsmeier-Haack reaction in generating molecular diversity for drug discovery pipelines.[7]

Conclusion

The Vilsmeier-Haack formylation of N-arylpyrroles is a reliable and highly adaptable synthetic tool. By understanding its mechanistic nuances and controlling key reaction parameters, researchers can efficiently generate valuable formylated intermediates. These products serve as critical building blocks in the synthesis of novel chemical entities, empowering scientists and drug development professionals to explore new frontiers in medicinal chemistry and materials science.

References

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Pyrrole-The Vilsmeier Reaction. ChemTube3D. Available at: [Link]

-

The Formylation of N,N‑Dimethylcorroles. PubMed Central (PMC). Available at: [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available at: [Link]

Sources

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Applications of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Pyrrole Scaffold as a Privileged Motif in Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in medicinal chemistry. Pyrrole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant effects.[4][5] The versatility of the pyrrole core allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1]

This document provides detailed application notes and protocols for a specific pyrrole derivative, 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde , a molecule with significant potential in medicinal chemistry. While specific research on this exact ortho-tolyl substituted compound is not extensively published, by drawing on data from structurally related analogs and the broader class of pyrrole-3-carbaldehydes, we can extrapolate its potential applications and provide robust protocols for its synthesis and biological evaluation.

Physicochemical Properties and Synthesis

Chemical Structure and Properties

-

IUPAC Name: 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde

-

Molecular Formula: C₁₄H₁₅NO

-

Molecular Weight: 213.28 g/mol [6]

-

Appearance: Likely a colorless to pale yellow solid.[7]

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and methanol, with poor solubility in water.[7][8]

The structure features a pyrrole ring substituted with two methyl groups at positions 2 and 5, an o-tolyl group at position 1, and a reactive carbaldehyde (aldehyde) group at position 3. The aldehyde group is of particular interest as it can act as a handle for further synthetic modifications or participate in covalent interactions with biological macromolecules.[8]

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving a Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation.

Step 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole

The Paal-Knorr reaction is a classic and highly effective method for synthesizing substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine.[9] In this case, 2,5-hexanedione is reacted with o-toluidine.

-

Materials:

-

2,5-Hexanedione

-

o-Toluidine

-

Glacial Acetic Acid

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1 equivalent) and o-toluidine (1 equivalent).

-

Add glacial acetic acid as a solvent and catalyst (approximately 5-10 volumes).

-

Heat the reaction mixture to reflux (around 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole.[10][11]

-

Materials:

-

2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane (DCE)

-

Ice bath

-

Saturated sodium acetate solution

-

-

Protocol:

-

In a two-necked flask under a nitrogen atmosphere, cool a solution of DMF (3 equivalents) in DCE to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole (1 equivalent) in DCE to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 80 °C for 2-3 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and quench by carefully pouring it into a beaker of crushed ice and a saturated solution of sodium acetate.

-

Stir vigorously until the intermediate iminium salt is fully hydrolyzed.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield this compound.

-

Caption: Two-step synthesis of the target compound.

Postulated Medicinal Chemistry Applications

The pyrrole nucleus is a versatile scaffold for developing therapeutic agents for a wide range of diseases.[3] The aldehyde functionality at the 3-position of this compound provides a reactive handle for covalent modification of biological targets or for the synthesis of more complex derivatives.

1. Anticancer Applications

Pyrrole derivatives have been extensively investigated as anticancer agents.[1] The mechanism of action for many of these compounds involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

-

Potential Mechanism of Action: The aldehyde group of this compound could potentially form a covalent bond with nucleophilic residues (e.g., cysteine or lysine) in the active site of enzymes crucial for cancer cell growth, such as protein kinases or histone deacetylases (HDACs). This covalent interaction could lead to irreversible inhibition and subsequent apoptosis of cancer cells.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of the compound on a cancer cell line (e.g., HeLa or MCF-7).

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Workflow for the MTT cytotoxicity assay.

2. Anti-inflammatory Applications

Chronic inflammation is a hallmark of many diseases. Pyrrole derivatives have shown promise as anti-inflammatory agents, often by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Potential Mechanism of Action: The compound may act as a competitive or non-competitive inhibitor of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation. The tolyl group may contribute to hydrophobic interactions within the enzyme's active site.

3. Antimicrobial Applications

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. The pyrrole scaffold is present in several natural and synthetic antimicrobial compounds.

-

Potential Mechanism of Action: this compound could interfere with microbial growth by inhibiting essential enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The lipophilic nature of the molecule may facilitate its transport across the microbial cell membrane.

Data Summary

While specific quantitative data for this compound is not available, the table below presents hypothetical data based on the activities of similar pyrrole derivatives to illustrate how experimental results would be presented.

| Compound | Target Cell Line/Enzyme | Activity (IC₅₀/MIC in µM) |

| This compound | HeLa (Cervical Cancer) | Hypothetical: 15.2 |

| This compound | COX-2 | Hypothetical: 8.5 |

| This compound | Staphylococcus aureus | Hypothetical: 25.0 |

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the presence of a reactive aldehyde group make it an attractive starting point for further chemical exploration. The protocols provided herein offer a framework for the synthesis and biological evaluation of this compound and its derivatives in the context of anticancer, anti-inflammatory, and antimicrobial drug discovery. Further research is warranted to fully elucidate the medicinal chemistry potential of this and related compounds.

References

- RSC Advances. (2015).

- Benchchem. (n.d.). 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde.

- MDPI. (2024).

- MDPI. (2024).

- BLDpharm. (n.d.). 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbaldehyde.

- Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde.

- MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.

- National Institutes of Health. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.

- SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery.

- RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles.

- Google Patents. (n.d.). CN106458888A - Synthetic method of 2-(2,5-dimethyl-1H-pyrrole-1-yl)

- Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)

- ResearchGate. (2018). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.

- Google Patents. (n.d.).

- Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.

- Academia.edu. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. scitechnol.com [scitechnol.com]

- 4. mdpi.com [mdpi.com]

- 5. syrris.com [syrris.com]

- 6. 327060-71-9|2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | Chemical Properties, Applications & Safety | Buy from China Manufacturer [pipzine-chem.com]

- 8. 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | 423749-16-0 | Benchchem [benchchem.com]

- 9. (PDF) Preparation of 2,5-Dimethyl-l-Phenylpyrrole [academia.edu]

- 10. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde Derivatives

Introduction: Unveiling the Cytotoxic Potential of Novel Pyrrole Derivatives

The discovery and development of novel therapeutic agents are paramount in the ongoing battle against diseases like cancer. Pyrrole derivatives have emerged as a promising class of compounds, with studies indicating their potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2] The specific focus of this guide, 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde and its derivatives, warrants a thorough investigation of their cytotoxic effects to determine their therapeutic promise. A recent study has already demonstrated the selective cytotoxicity of a novel pyridine ensemble containing a 2,5-dimethyl-1H-pyrrol-1-yl moiety against myeloid leukemia cell lines, highlighting the potential of this structural class.[3][4]

In vitro cytotoxicity assays are indispensable initial steps in the preclinical evaluation of such compounds.[5] These assays provide crucial data on a compound's ability to induce cell death, inhibit cell growth, and elucidate the underlying mechanisms of action.[6][7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols and expert insights into a multi-faceted approach for evaluating the cytotoxicity of these novel pyrrole derivatives. We will delve into a suite of assays designed to provide a holistic understanding of the compound's cellular impact, from general viability to specific cell death pathways.

A Tiered Approach to Cytotoxicity Assessment

A robust evaluation of a compound's cytotoxicity requires more than a single assay. A tiered approach, beginning with broad assessments of cell viability and progressing to more specific mechanistic studies, provides a comprehensive and reliable dataset. This strategy allows for the efficient screening of derivatives and the in-depth characterization of lead compounds.

Figure 1: A tiered workflow for assessing the cytotoxicity of novel compounds.

Tier 1: Primary Screening for Cytotoxic Activity

The initial screening phase aims to identify derivatives that exhibit cytotoxic effects and to determine their potency (e.g., IC50 values). Two complementary assays are recommended to assess different aspects of cellular health: metabolic activity and membrane integrity.

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[8] It is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of a purple formazan product.[9] The intensity of the color is directly proportional to the number of viable cells.[8] This assay is widely used for its simplicity, cost-effectiveness, and suitability for high-throughput screening.[8][9]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., HL-60, K562, or other relevant lines) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10][11] Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.[10]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[10][11]

-

Solubilization: Carefully remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[8][10]

Lactate Dehydrogenase (LDH) Release Assay: Gauging Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[14][15] This assay provides a reliable measure of cytotoxicity resulting from compromised membrane integrity.[13]

Protocol: LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT assay protocol. Be sure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]

-

Sample Collection: After the desired incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer with a substrate mix.[14] Add the reaction mixture to each well containing the supernatant.[16]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[13]

-

Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[13]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[13]

| Parameter | MTT Assay | LDH Assay |

| Principle | Measures metabolic activity (mitochondrial reductase) | Measures membrane integrity (LDH release) |

| Endpoint | Colorimetric (Formazan formation) | Colorimetric (Formazan formation) |

| Advantages | High-throughput, cost-effective, sensitive | Measures a direct marker of cell death, stable enzyme |

| Considerations | Can be affected by compounds that alter metabolism | Less sensitive for early apoptotic events |

Tier 2: Delineating the Mechanism of Cell Death

Once cytotoxic derivatives are identified, the next critical step is to understand how they induce cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is fundamental, as these pathways have different physiological consequences.[17]

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death.[18]

-

Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[18]

-

Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with the pyrrole derivatives at their determined IC50 concentrations for a specified time.

-

Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase Activity Assays: Confirming the Apoptotic Pathway

Caspases are a family of proteases that are central to the execution of apoptosis.[17] Measuring the activity of specific caspases, such as the executioner caspases-3 and -7, provides direct evidence of apoptosis induction.[19]

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as previously described.

-

Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and cell lysis.[19]

-

Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. LDH cytotoxicity assay [protocols.io]

- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. What is the difference between necrosis and apoptosis? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 18. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

Computational Docking Studies of 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde: A Methodological Workflow for Virtual Screening

An Application Guide for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting computational docking studies on 2,5-Dimethyl-1-(o-tolyl)-1H-pyrrole-3-carbaldehyde. Pyrrole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1] Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction mechanisms at the atomic level.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends theoretical underpinnings with practical, field-proven protocols. We will detail the entire workflow, from ligand and protein preparation to docking execution and in-depth post-simulation analysis, using freely available and widely adopted software tools.

Introduction: The Rationale for Docking Pyrrole Derivatives

Computational docking allows for an efficient in silico exploration of the potential interactions between this small molecule (the ligand) and a biological target (the receptor).[7] This process is foundational to structure-based drug design, enabling the prioritization of compounds for synthesis and biological testing, thereby saving considerable time and resources.[2] For the purpose of this illustrative protocol, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target protein, a key mediator of angiogenesis and a well-established target in oncology.

This guide will utilize the following widely-accessible software suite:

-

AutoDock Tools (ADT): For preparing ligand and receptor files.[8]

-

AutoDock Vina: For performing the molecular docking simulation.[8][9][10]

-

BIOVIA Discovery Studio Visualizer: For analyzing and visualizing the results.[11][12]

The Workflow: A Conceptual Overview

The computational docking process is a systematic workflow. Each stage is critical for the validity and reliability of the final results. The process involves preparing the ligand and receptor, defining the search space, running the docking algorithm, and finally, analyzing the predicted binding poses.

Figure 1: A high-level overview of the molecular docking workflow.

Protocol I: Ligand and Receptor Preparation

The quality of your input files directly dictates the quality of the docking results. This preparation phase is arguably the most crucial part of the entire process. The goal is to generate topologically correct and energetically minimized structures in the required PDBQT file format, which is a standard PDB file with the addition of atomic charges (Q) and atom types (T).[13]

Ligand Preparation

Since this compound is not available in 3D structure databases like PubChem, we must generate it.

Methodology:

-

2D Sketching and 3D Conversion:

-

Use a chemical drawing tool (e.g., ChemDraw or the free PubChem Sketcher) to draw the 2D structure.

-

Save the structure as a SMILES string or in a 2D SDF/MOL file. The SMILES for our compound is CC1=CC(C=O)=C(C)N1C2=CC=CC=C2C.

-